(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a furan ring, a thiazolidinone ring, and various substituents such as dichlorophenyl and methoxypropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 3,4-dichlorobenzaldehyde with furan-2-carbaldehyde to form the intermediate compound. This intermediate is then reacted with 3-methoxypropylamine and thiourea under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
The compound (5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring and thiazolidinone moiety can be susceptible to oxidation under certain conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl and thioxo groups.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, (5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its unique structure and reactivity profile make it a promising candidate for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties may result from the induction of apoptosis or inhibition of cell proliferation pathways.
Properties
Molecular Formula |
C18H15Cl2NO3S2 |
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Molecular Weight |
428.4 g/mol |
IUPAC Name |
(5E)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15Cl2NO3S2/c1-23-8-2-7-21-17(22)16(26-18(21)25)10-12-4-6-15(24-12)11-3-5-13(19)14(20)9-11/h3-6,9-10H,2,7-8H2,1H3/b16-10+ |
InChI Key |
RTLCXLBGPLCBIN-MHWRWJLKSA-N |
Isomeric SMILES |
COCCCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/SC1=S |
Canonical SMILES |
COCCCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)SC1=S |
Origin of Product |
United States |
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